molecular formula C21H21NO5 B6284577 rac-(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis CAS No. 2138005-31-7

rac-(2R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis

Cat. No.: B6284577
CAS No.: 2138005-31-7
M. Wt: 367.4 g/mol
InChI Key: MVLHNCWDDXIANN-BFUOFWGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3R)-3-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-2-carboxylic acid, cis (hereafter referred to as the "target compound") is a stereochemically defined Fmoc-protected carboxylic acid derivative. Its structure features a cis-configured oxolane (tetrahydrofuran) ring with a (2R,3R) stereochemistry, an Fmoc-protected aminomethyl group, and a carboxylic acid functional group. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for introducing constrained cyclic motifs or chiral centers .

Properties

CAS No.

2138005-31-7

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

(2R,3R)-3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19-13(9-10-26-19)11-22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19-/m1/s1

InChI Key

MVLHNCWDDXIANN-BFUOFWGJSA-N

Isomeric SMILES

C1CO[C@H]([C@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1COC(C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Ring Systems

The target compound’s oxolane ring distinguishes it from other Fmoc-protected carboxylic acids. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Reference
Target compound C20H21NO5 367.39 g/mol Not explicitly provided in evidence Oxolane ring, (2R,3R)-cis configuration, Fmoc group
rac-(3aR,6aR)-5-Fmoc-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis C22H21NO5 379.41 g/mol 2137851-84-2 Fused furopyrrole ring, increased rigidity
2-Fmoc-aminomethyl-bicyclo[2.2.2]octane-2-carboxylic acid C25H27NO4 405.49 g/mol 2137628-62-5 Bicyclo[2.2.2]octane scaffold, higher hydrophobicity
3-Fmoc-amino-bicyclo[2.2.1]heptane-2-carboxylic acid C23H23NO4 389.44 g/mol 2171453-92-0 Norbornane-derived core, enhanced steric effects

Key Findings :

  • Bicyclo scaffolds (e.g., ) introduce steric hindrance, which may slow enzymatic degradation in biological systems but reduce solubility.

Stereoisomers and Enantiomeric Variants

Stereochemistry critically influences the target compound’s interactions. Notable comparisons include:

Compound Name Configuration Key Differences Reference
rac-(2R,3R)-Target compound (cis) (2R,3R)-cis Reference standard for synthesis
rac-(2S,3S)-3-Fmoc-aminomethyl-oxolane-2-carboxylic acid (cis) (2S,3S)-cis Enantiomeric pair; identical physical properties but divergent biological activity
rel-(2S,3R)-3-tert-butoxycarbonylamino-oxolane-2-carboxylic acid (2S,3R)-trans Trans configuration alters ring puckering and hydrogen-bonding capacity

Key Findings :

  • Enantiomers (e.g., (2S,3S)-cis) may exhibit opposing pharmacological profiles due to chirality-dependent target recognition .
  • Trans configurations (e.g., ) disrupt the planar alignment of functional groups, reducing affinity for certain enzymes.

Functional Group Modifications

Substituent variations significantly alter reactivity and application:

Compound Name Functional Modification Impact on Properties Reference
rac-(2R,3R)-3-Fmoc-aminomethyl-5-(trifluoromethyl)oxolane-3-carboxylic acid Trifluoromethyl group at C5 Enhanced metabolic stability, lipophilicity
3-Fmoc-amino-oxetane-3-carboxylic acid Oxetane ring (smaller, more strained) Higher ring strain may improve reactivity
(S)-2-Fmoc-N-methylamino-4-methoxy-4-oxobutanoic acid Methoxy-oxobutanoate side chain Introduces ester functionality for prodrug strategies

Key Findings :

  • Trifluoromethyl groups () improve pharmacokinetics but may introduce synthetic challenges due to steric bulk.
  • Oxetane rings () offer smaller, more polarized cores, favoring solubility in polar solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.